3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly noted for its potential in drug discovery and material science due to its complex molecular framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally the construction of the pyrido[2,3-d]pyrimidin-4(3H)-one core. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as crystallization and chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
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Properties
IUPAC Name |
3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-11-15(26-12(2)21-11)18(25)22-8-5-13(6-9-22)23-10-20-16-14(17(23)24)4-3-7-19-16/h3-4,7,10,13H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXSCTWEJWVSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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